Synthetic Yield via Blaise Cyclization Route
The target compound was synthesized via lithium hexamethyldisilazane (LHMDS)-mediated Blaise cyclization of 2-acetoxy-2,3-dimethylbutanenitrile in THF, achieving a 62% isolated yield as reported by Hiyama et al. (1987) [1]. This yield falls within the range reported for general 5-alkylfuran-2(5H)-ones synthesized via alternative condensation–lactonization–elimination pathways (35–60%) [2], but the Blaise route uniquely provides access to the 4-amino substitution, which is absent in those comparator pathways.
| Evidence Dimension | Synthetic yield for furanone core construction |
|---|---|
| Target Compound Data | 62% isolated yield (Blaise cyclization of 2-acetoxy-2,3-dimethylbutanenitrile with LHMDS/THF) |
| Comparator Or Baseline | 5-alkylfuran-2(5H)-ones (without 4-amino group): 35–60% yield via condensation–lactonization–elimination pathway |
| Quantified Difference | 62% (target) vs. 35–60% range (comparator class); note that the target pathway additionally installs the 4-amino functionality |
| Conditions | LHMDS, THF, intramolecular Blaise reaction; comparator: neutral alumina, condensation–lactonization–elimination |
Why This Matters
The 62% yield via the Blaise route provides a documented, reproducible synthetic entry point to the 4-amino-substituted furanone core, which is not accessible via simpler condensation routes that generate only 5-alkylfuran-2(5H)-ones lacking the 4-amino group.
- [1] Hiyama, T., Oishi, H., Suetsugu, Y., Nishide, K., & Saimoto, H. (1987). Synthesis of 4-Amino-2(5H)-furanones through Intra- and Intermolecular Nitrile Addition of Ester Enolates. Construction of Carbon Framework of an Antitumor Antibiotic Basidalin. Bulletin of the Chemical Society of Japan, 60(6), 2139-2150. Reaction data also cited on molaid.com for compound CAS 99563-93-6. View Source
- [2] Convenient Synthesis of 5-Alkylfuran-2(5H)-ones (2011). Ingenta Connect. Describes condensation–lactonization–elimination pathway yielding 35–60% for 5-alkylfuran-2(5H)-ones. View Source
